

Interaction of Protein Kinase C (660-673) with RACK1: A Technical Guide

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Compound of Interest

Compound Name: Protein Kinase C (660-673)

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This guide provides an in-depth exploration of the molecular interaction between the C-terminal region (amino acids 660-673) of Protein Kinase C β II (PKC β II) and the Receptor for Activated C-Kinase 1 (RACK1). This interaction is a critical node in cellular signaling, and understanding its mechanics is pivotal for research and therapeutic development.

Introduction to the PKC-RACK1 Interaction

Protein Kinase C (PKC) comprises a family of serine/threonine kinases that are central to signal transduction, governing a vast array of cellular processes. The specificity of PKC signaling is, in part, achieved through its subcellular localization, which is mediated by anchoring/scaffolding proteins. RACK1, a highly conserved 36 kDa protein, was the first identified Receptor for Activated C-Kinase. It functions as a scaffold protein, binding to activated PKC and recruiting it to specific cellular locations, thereby bringing the kinase in proximity to its substrates.

The interaction between PKC and RACK1 is isoform-specific. RACK1 preferentially binds to the activated conformation of certain PKC isoforms, notably PKC β II. This binding is mediated by distinct regions on both proteins. On PKC β II, the C2 domain and the C-terminal V5 region are crucial for this interaction. Specifically, a peptide sequence within the V5 domain, encompassing amino acids 660-673, has been identified as a key determinant of RACK1 binding affinity. This region is designated as SFVNSEFLKPEVKS in PKC β II.

RACK1 itself is characterized by a seven-bladed β -propeller structure, formed by seven WD40 repeats. This structure provides a versatile platform for multiple protein-protein interactions. The binding of PKC to RACK1 is thought to involve several of the WD repeats, with WD2, WD3, and WD6 being implicated.

The functional consequences of the PKC-RACK1 interaction are significant. By anchoring activated PKC, RACK1 facilitates the phosphorylation of specific substrates, leading to the propagation of downstream signaling cascades. One of the well-characterized pathways influenced by this interaction is the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, apoptosis, and inflammation.

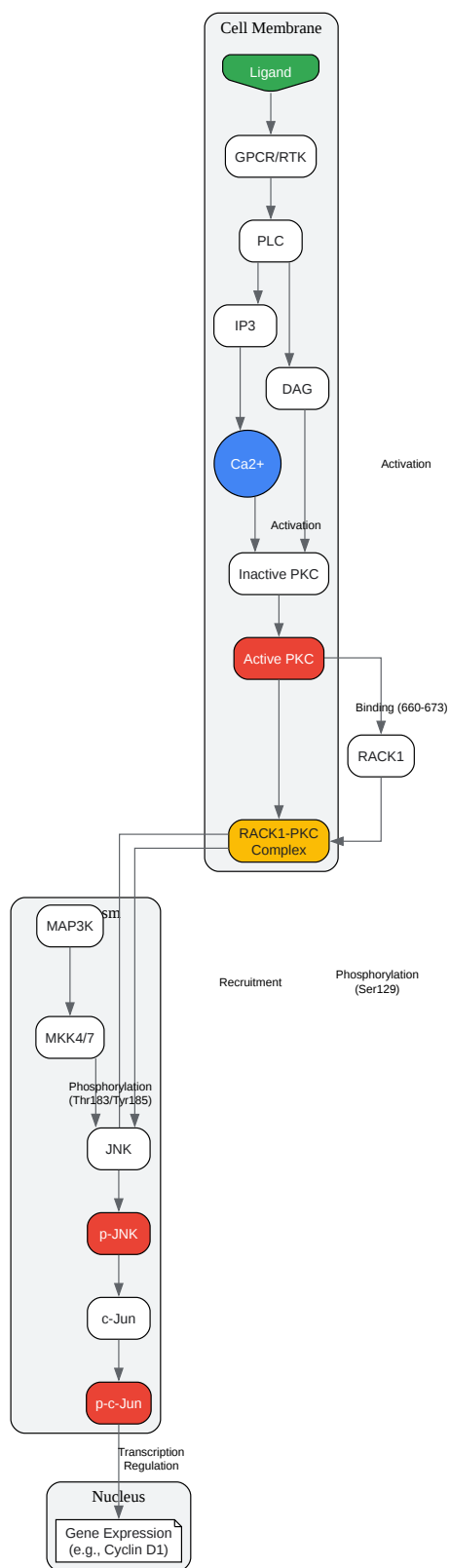
Quantitative Data on the PKC-RACK1 Interaction

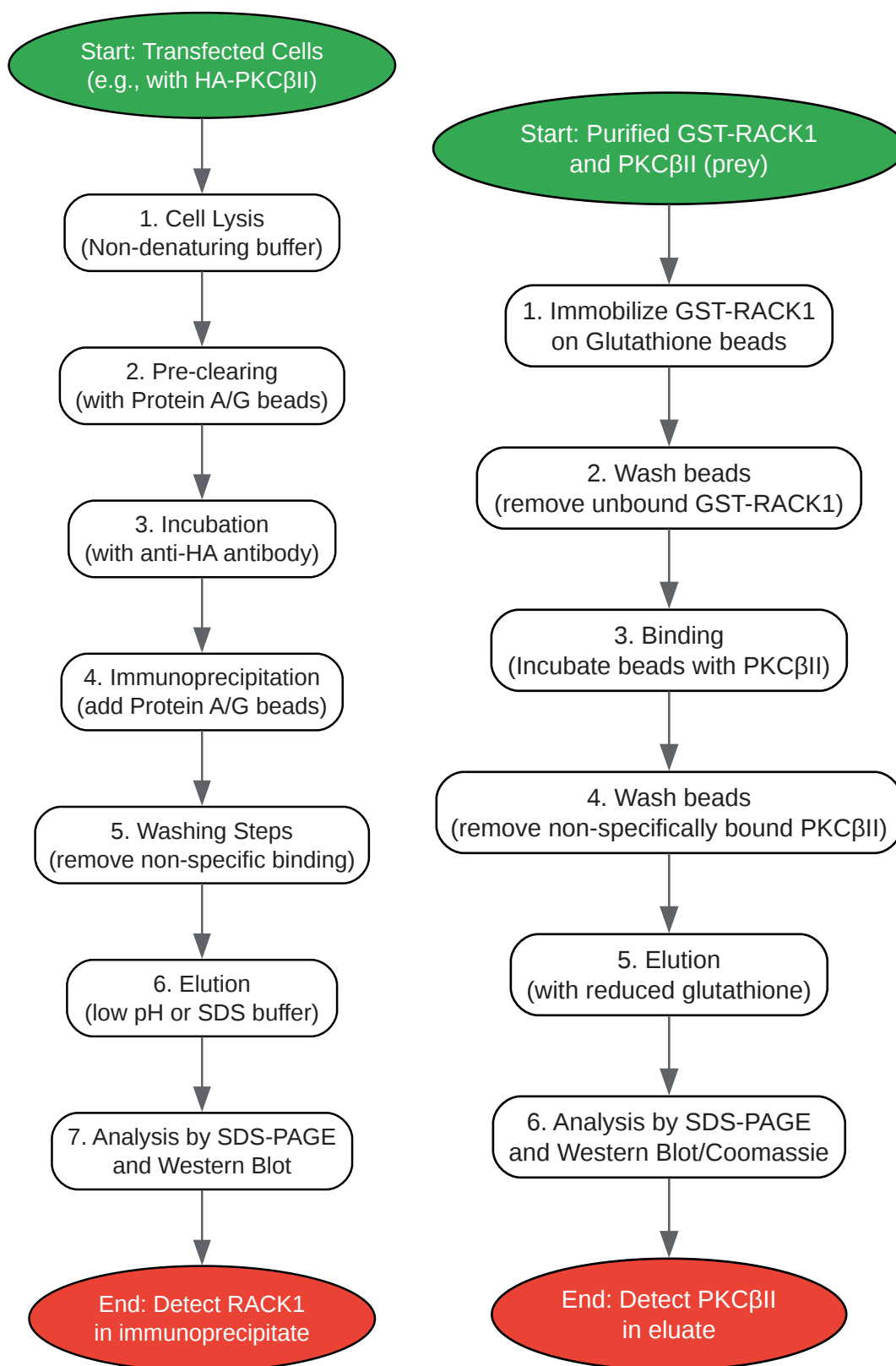
While extensive qualitative data exists for the PKC-RACK1 interaction, precise quantitative biophysical parameters are less commonly reported in the literature. The following tables summarize the available quantitative and semi-quantitative data.

Parameter	Value	Method	Comments
Binding Affinity (K _d)	Not explicitly reported for the 660-673 peptide.	Various (e.g., Peptide arrays, pull-down assays)	The V5-1 region of PKCβII, which includes the 660-673 sequence, demonstrates the highest RACK1-binding affinity among the V5 domain motifs.
Relative Affinity	PKCβII has a 5-fold greater binding affinity for RACK1 than PKCβI.	In vitro binding assays	This difference in affinity is attributed to the divergent sequences in their V5 domains.
Stoichiometry	Not definitively determined.	-	As a scaffolding protein, RACK1 can potentially bind to PKC in a 1:1 ratio, but can also be part of larger multi-protein complexes.

Signaling Pathway

The interaction between PKC and RACK1 serves as a crucial link to downstream signaling pathways, most notably the JNK cascade.





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